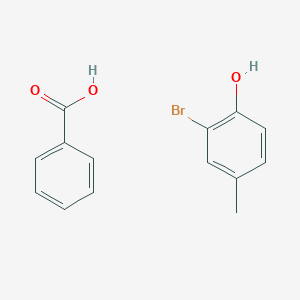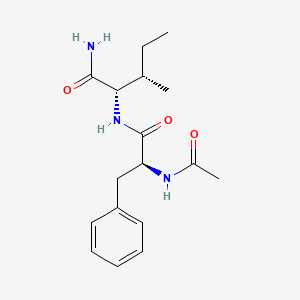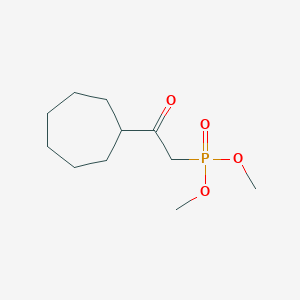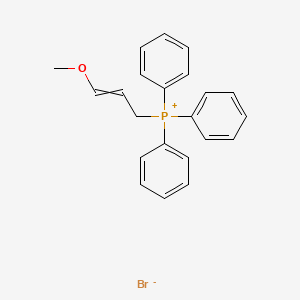
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate: is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, isopentoxy, and isoquinolyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate involves multiple steps, including the formation of the benzoquinolizine core and the subsequent addition of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, phosphate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, chloride
- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6-isopentoxy-7-methoxy-1-isoquinolyl)methyl)-, sulfate
Uniqueness
Its phosphate group, in particular, may confer unique properties compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
64048-68-6 |
|---|---|
Molekularformel |
C33H51N2O8P |
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
3-ethyl-9,10-dimethoxy-2-[[7-methoxy-6-(3-methylbutoxy)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;phosphoric acid |
InChI |
InChI=1S/C33H48N2O4.H3O4P/c1-7-22-20-35-12-9-24-16-30(36-4)31(37-5)19-27(24)29(35)15-25(22)14-28-26-18-32(38-6)33(39-13-10-21(2)3)17-23(26)8-11-34-28;1-5(2,3)4/h16-19,21-22,25,28-29,34H,7-15,20H2,1-6H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SZKYXKPLICLRBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OCCC(C)C)OC)OC)OC.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)

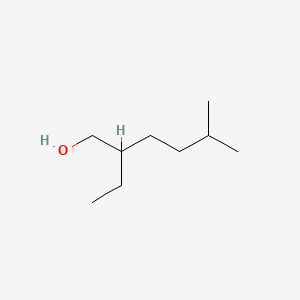
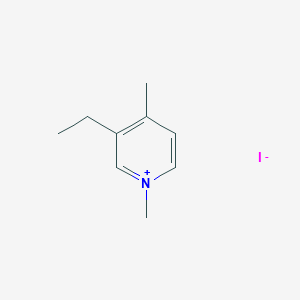
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
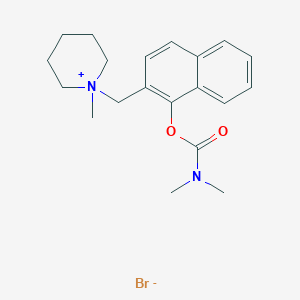


![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
